

aniline hydrogen phthalate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aniline hydrogen phthalate*

Cat. No.: *B1585193*

[Get Quote](#)

Aniline hydrogen phthalate is a chemical reagent primarily utilized in the field of analytical chemistry, particularly in chromatography for the detection of reducing sugars. This technical guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use.

Chemical and Physical Properties

Aniline hydrogen phthalate, also known as aniline phthalate or phthalic acid monoaniline salt, is an organic salt formed from the reaction of aniline and phthalic acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Its key identifiers and properties are summarized in the table below.

Property	Value
CAS Number	50930-79-5
Molecular Weight	259.26 g/mol
Molecular Formula	$C_{14}H_{13}NO_4$ (or $C_6H_7N \cdot C_8H_6O_4$)
Appearance	White to off-white crystalline powder
Melting Point	160 °C
Synonyms	Aniline phthalate, Phthalic acid monoaniline salt

Core Application in Chromatography

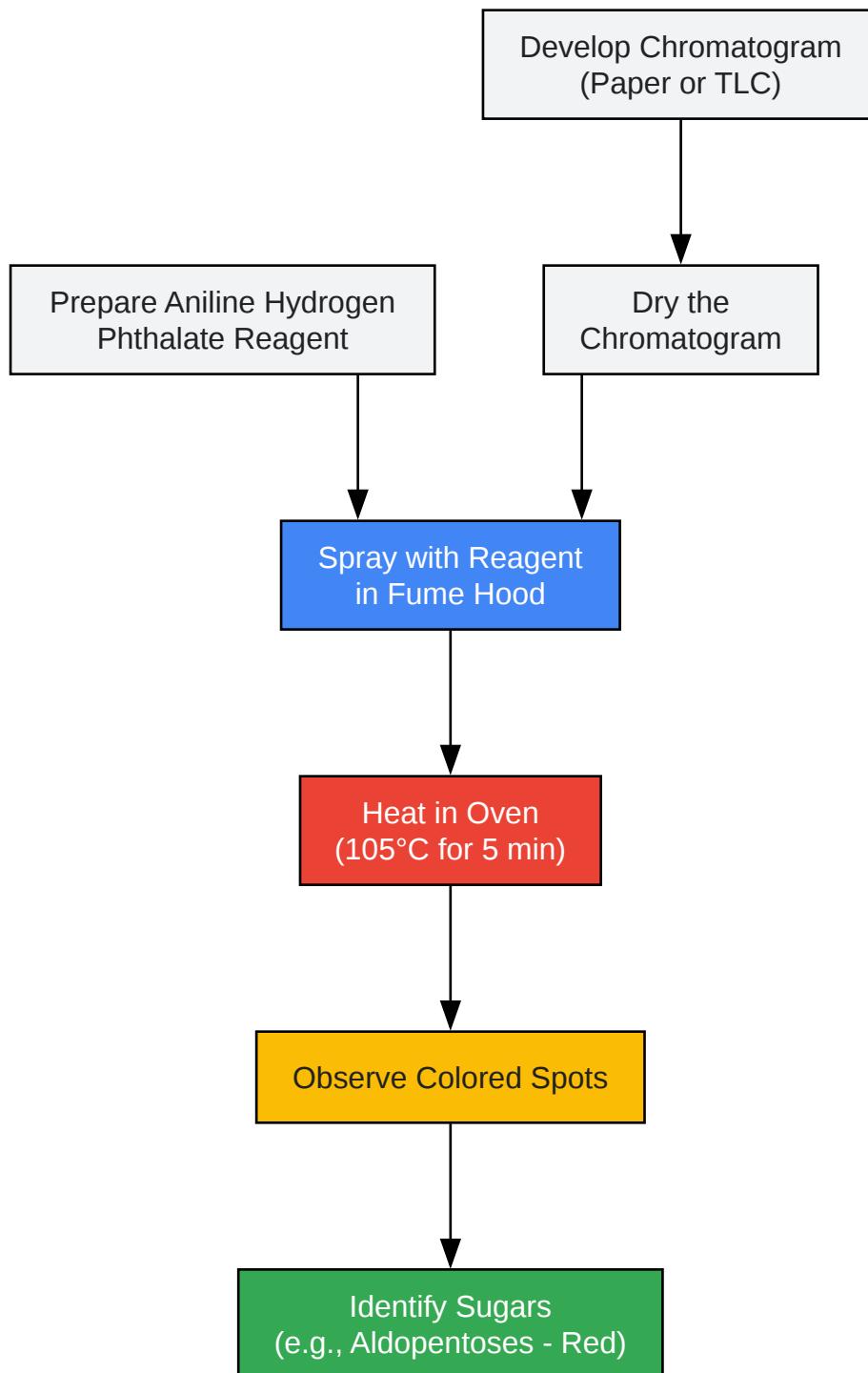
The principal application of **aniline hydrogen phthalate** is as a visualization reagent in paper chromatography and thin-layer chromatography (TLC) for the detection of reducing sugars.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This reagent is highly sensitive, particularly for aldopentoses and aldohexoses, and offers greater selectivity compared to other reagents like ammoniacal silver nitrate, as it is less prone to interference from other reducing substances.[\[1\]](#)[\[2\]](#)

When sprayed onto a chromatogram and heated, **aniline hydrogen phthalate** reacts with reducing sugars to produce distinct, colored spots. This colorimetric reaction allows for the qualitative identification of different types of sugars based on the color produced. Aldopentoses typically yield a bright red color, while aldohexoses, deoxy sugars, and uronic acids produce greenish-brown spots.[\[1\]](#) The reagent is capable of detecting quantities as low as 1 µg of a sugar.[\[1\]](#)

Experimental Protocol: Preparation and Use of Aniline Hydrogen Phthalate Spray Reagent

The following protocol is adapted from the original method described by S. M. Partridge in 1949 for paper chromatography.[\[1\]](#)[\[5\]](#)

Materials:


- Aniline (0.93 g)
- Phthalic acid (1.66 g)
- Water-saturated n-butanol (100 ml)
- Chromatography paper or TLC plate with separated sugar samples
- Drying oven
- Fume hood
- Spraying apparatus

Procedure:

- Preparation of the Reagent:
 - In a fume hood, dissolve 1.66 g of phthalic acid in 100 ml of water-saturated n-butanol.
 - To this solution, add 0.93 g of aniline.
 - Stir the mixture until all components are fully dissolved. The resulting solution is the **aniline hydrogen phthalate** spray reagent.
- Application of the Reagent:
 - Develop and dry the chromatogram (paper or TLC plate) containing the separated sugar samples.
 - In a well-ventilated fume hood, spray the dried chromatogram evenly with the prepared **aniline hydrogen phthalate** reagent. Ensure the paper or plate is thoroughly moistened but not oversaturated to avoid spots from running.
- Development of Color:
 - After spraying, heat the chromatogram in a drying oven at 105°C for approximately 5 minutes.[1]
 - During heating, colored spots will appear where reducing sugars are present.
- Interpretation of Results:
 - Observe the colors of the developed spots to identify the types of sugars present.
 - Aldopentoses: Bright red
 - Aldohexoses, deoxy sugars, uronic acids: Greenish-brown

Workflow for Sugar Detection using Aniline Hydrogen Phthalate

The following diagram illustrates the experimental workflow for the detection of reducing sugars using **aniline hydrogen phthalate** in chromatography.

[Click to download full resolution via product page](#)

Experimental workflow for sugar detection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. [PDF] Aniline Hydrogen Phthalate as a Spraying Reagent for Chromatography of Sugars | Semantic Scholar [semanticscholar.org]
- 3. Aniline hydrogen phthalate: Significance and symbolism [wisdomlib.org]
- 4. Aniline hydrogen phthalate as a spraying reagent for chromatography of sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]
- To cite this document: BenchChem. [aniline hydrogen phthalate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585193#aniline-hydrogen-phthalate-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1585193#aniline-hydrogen-phthalate-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com